Cas no 38982-56-8 (Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside)
38982-56-8 structure
Product Name:Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside
CAS-Nr.:38982-56-8
MF:C32H34O9
MW:562.606970310211
CID:924124
PubChem ID:329768229
Update Time:2025-06-14
Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside
- methyl 2,3,4-tri-O-acetyl-6-O-triphenyl-methyl-α-D-glucopyranoside
- Methyl 6-O-Trityl-2,
- METHYL 6-O-TRITYL-2,3,4-TRI-O-ACETYL-A-D-GALACTOPYRANOSIDE
- METHYL 2,3,4-TRI-O-ACETYL-6-O-TRITYL-A-D-GALACTOPYRANOSIDE
- Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-Alpha-D-galactopyranoside
- METHYL-6-O-TRITYL-2,3,4-TRI-O-ACETYL-ALPHA-D-GALACTOPYRANOSIDE
- Methyl 6-O-Trityl-2,3,4-tri-O-acetyl- alpha -D-galactopyranoside
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-alpha-D-galactopyranoside, 97%
- 38982-56-8
- W-202616
- [(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate
- Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-?-D-galactopyranoside
-
- MDL: MFCD09952885
- Inchi: 1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28+,29+,30-,31+/m1/s1
- InChI-Schlüssel: CEIHIENXWVDRTC-NBCLCUQJSA-N
- Lächelt: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1COC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)OC(C)=O)OC(C)=O)OC(C)=O)OC
Berechnete Eigenschaften
- Genaue Masse: 562.22000
- Monoisotopenmasse: 562.22028266g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 41
- Anzahl drehbarer Bindungen: 13
- Komplexität: 812
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topologische Polaroberfläche: 107Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 177-182 °C
- PSA: 106.59000
- LogP: 4.16150
- Optische Aktivität: [α]22/D +55°, c = 1% in chloroform
Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Lagerzustand:−20°C
Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | M331830-500mg |
Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside |
38982-56-8 | 500mg |
$144.00 | 2023-05-17 | ||
| TRC | M331830-1g |
Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside |
38982-56-8 | 1g |
$178.00 | 2023-05-17 | ||
| TRC | M331830-2.5g |
Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside |
38982-56-8 | 2.5g |
$414.00 | 2023-05-17 | ||
| TRC | M331830-10g |
Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside |
38982-56-8 | 10g |
$1418.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-221922-1 g |
Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside, |
38982-56-8 | 1g |
¥2,708.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-221922-1g |
Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside, |
38982-56-8 | 1g |
¥2708.00 | 2023-09-05 | ||
| A2B Chem LLC | AD35561-1g |
Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside |
38982-56-8 | 1g |
$1163.00 | 2024-04-20 | ||
| A2B Chem LLC | AD35561-5g |
Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside |
38982-56-8 | 5g |
$2700.00 | 2024-04-20 |
Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside Verwandte Literatur
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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